tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is an organic compound with the molecular formula C15H23NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a dihydroxyethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction. The final product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat . The dihydroxyethyl group may also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with an ethynyl group instead of a dihydroxyethyl group.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: A compound with a hydroxyethyl group instead of a dihydroxyethyl group.
Uniqueness
tert-Butyl (1-(4-(1,2-dihydroxyethyl)phenyl)ethyl)carbamate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and dihydroxyethyl groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(1,2-dihydroxyethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-10(16-14(19)20-15(2,3)4)11-5-7-12(8-6-11)13(18)9-17/h5-8,10,13,17-18H,9H2,1-4H3,(H,16,19) |
InChI Key |
KDLBRNDFJVELFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(CO)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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